3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method involves the reaction of 3,4-dichlorobenzylamine with 4-methoxyphenylacetic acid under specific conditions to form the intermediate. This intermediate is then cyclized to form the pyrrolidine-2,5-dione core. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)-6-[(2,4-difluorophenoxy)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone
Uniqueness
Compared to similar compounds, 3-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyrrolidine-2,5-dione core is particularly noteworthy for its stability and versatility in various reactions .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-13-5-3-12(4-6-13)22-17(23)9-16(18(22)24)21-10-11-2-7-14(19)15(20)8-11/h2-8,16,21H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUPGNCARZBGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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